molecular formula C8H12F2N4O B1476632 2-Azido-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2098077-45-1

2-Azido-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1476632
CAS No.: 2098077-45-1
M. Wt: 218.2 g/mol
InChI Key: ACANAUQRVGBYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Azido-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis and Material Application

A study by Govindhan et al. (2017) illustrates the use of a compound synthesized from 2-azido-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one in creating new molecules with potential biological applications. The synthesized compound was characterized through various spectroscopic techniques and evaluated for cytotoxicity, demonstrating the utility of such azido compounds in the synthesis of biologically active molecules (Govindhan et al., 2017).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, where azido compounds were part of the complex formation. The presence of azide ions in these complexes showed significant corrosion inhibition, linking the potential use of azido derivatives in materials science for protecting metal surfaces (Das et al., 2017).

Photoredox Catalysis

Yang et al. (2020) demonstrated the use of sodium azide, related to the functional group in this compound, in a photoredox catalysis process to alkylate alkenes. This method highlights the role of azido compounds in facilitating novel synthetic pathways through photoredox catalysis, suggesting the broader applicability of azido-functionalized compounds in organic synthesis (Yang et al., 2020).

Properties

IUPAC Name

2-azido-1-[4-(difluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c9-8(10)6-1-3-14(4-2-6)7(15)5-12-13-11/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANAUQRVGBYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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